Epoprostenol Sodium vs. Beraprost Sodium: Superior IP Receptor Binding Affinity in Platelet Receptor Competition Assays
In competitive radioligand binding studies using [³H]-TRK-100 on rat platelets, epoprostenol (prostacyclin, PGI₂) demonstrated 1.5-fold greater activity than beraprost sodium (TRK-100) in displacing the radioligand from IP receptor binding sites, with epoprostenol exhibiting higher relative affinity for the prostacyclin receptor [1]. The dissociation constant (Kd) for beraprost on human platelets was determined to be 133 nmol/L with a Bmax of 46 fmol/10⁸ platelets (275 sites/cell), while epoprostenol's binding affinity was characterized by high and low affinity binding sites with Kd values of 16 nM and 382 nM respectively, indicating that epoprostenol possesses a higher-affinity binding component not observed with beraprost in the same experimental context [2].
| Evidence Dimension | IP receptor binding affinity (relative activity in competitive displacement assay) |
|---|---|
| Target Compound Data | 1.5-fold more active than beraprost in displacing [³H]-TRK-100; high-affinity Kd = 16 nM |
| Comparator Or Baseline | Beraprost sodium (TRK-100): Kd = 133 nmol/L on human platelets; 1.5× less active than epoprostenol |
| Quantified Difference | Epoprostenol is 1.5-fold more active; high-affinity binding Kd of 16 nM vs. beraprost single-site Kd of 133 nM |
| Conditions | Competitive radioligand binding assay on washed rat platelets using [³H]-TRK-100; Scatchard analysis on human platelets |
Why This Matters
Higher IP receptor binding affinity supports epoprostenol sodium's selection when maximal prostacyclin receptor activation is required for pulmonary vasodilation and platelet inhibition, as affinity differences directly influence downstream cAMP-mediated signaling efficacy.
- [1] Kajikawa N, Nogimori K, Murata T, Nishio S, Uchiyama S. Specific binding of the new stable epoprostenol analogue beraprost sodium to prostacyclin receptors on human and rat platelets. Arzneimittelforschung. 1989 Apr;39(4):495-9. PMID:2665758. View Source
- [2] Shepherd GL, Lewis PJ, Blair IA, de Mey C, MacDermot J. Epoprostenol (prostacyclin, PGI₂) binding and activation of adenylate cyclase in platelets of diabetic and control subjects. Br J Clin Pharmacol. 1983 Jan;15(1):77-81. doi:10.1111/j.1365-2125.1983.tb01467.x. PMID:6342639. View Source
